3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde

Physical chemistry Formulation science Solid-state characterization

3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde (CAS 68591-08-2) is a substituted salicylaldehyde (2-hydroxybenzaldehyde) bearing a tert-butyl at the 3-position and a methyl at the 6-position. The compound is classified as a 2,6-cresotaldehyde derivative and serves as a versatile precursor for chiral Schiff-base (Salen-type) ligands and organometallic catalysts.

Molecular Formula C12H16O2
Molecular Weight 192.25
CAS No. 68591-08-2
Cat. No. B3056061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde
CAS68591-08-2
Molecular FormulaC12H16O2
Molecular Weight192.25
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(C)(C)C)O)C=O
InChIInChI=1S/C12H16O2/c1-8-5-6-10(12(2,3)4)11(14)9(8)7-13/h5-7,14H,1-4H3
InChIKeyYAGXJTGFNACZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde (CAS 68591-08-2) – Procurement-Relevant Baseline for a Sterically Defined Salicylaldehyde Scaffold


3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde (CAS 68591-08-2) is a substituted salicylaldehyde (2-hydroxybenzaldehyde) bearing a tert-butyl at the 3-position and a methyl at the 6-position . The compound is classified as a 2,6-cresotaldehyde derivative and serves as a versatile precursor for chiral Schiff-base (Salen-type) ligands and organometallic catalysts [1]. Its physical state is notably temperature-sensitive—solid below ~23 °C and liquid above ~23.5 °C—which distinguishes it from most crystalline salicylaldehyde analogs .

Why Generic Substitution Fails for 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde in Ligand Design and Chemical Selection


Salicylaldehyde derivatives with identical molecular formulae (C₁₂H₁₆O₂) but different substitution patterns—most notably the 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde regioisomer (CAS 41715-31-5)—cannot be interchanged with CAS 68591-08-2 without altering the steric and electronic environment at the metal-binding site . The 6-methyl group lies ortho to the aldehyde, directly influencing the conformation of the formyl moiety and the resulting Schiff-base geometry, whereas the 5-methyl analog places the substituent para to the aldehyde, leaving the coordination sphere less sterically perturbed [1]. In documented zirconium salicylaldimine complexes, this ortho-methyl substitution proved critical for achieving the steric protection necessary to isolate otherwise unstable organometallic intermediates, whereas unbridged or less-hindered analogs suffered from rapid catalyst decomposition via ligand loss [1].

Quantitative Differentiation Evidence for 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde Against Closest Analogs


Room-Temperature Phase Transition: Physical-State Differentiation from the 3-tert-Butyl-5-methyl Regioisomer

3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde (CAS 68591-08-2) exhibits a solid-to-liquid phase transition near ambient temperature: it is a cream-to-pale-yellow solid below 23 °C and a liquid above 23.5 °C . In contrast, the regioisomeric 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde (CAS 41715-31-5) melts at approximately 73–74 °C, remaining solid at all typical ambient handling temperatures . This ~50 °C differential in melting point is a direct consequence of the ortho-methyl substitution pattern in CAS 68591-08-2, which disrupts crystal packing relative to the para-methyl arrangement in the 5-methyl isomer.

Physical chemistry Formulation science Solid-state characterization

Ortho-Methyl Steric Shielding: Differentiating Coordination Geometry in Salen-Type Ligands

The 6-methyl substituent of CAS 68591-08-2 occupies the position ortho to the aldehyde group, forcing the formyl moiety into a conformation that pre-organizes the metal-binding pocket upon condensation with diamines . In the zirconium salicylaldimine system studied by Knight et al. (2005), ligands derived from this specific ortho-methyl-substituted salicylaldehyde (among others with varying phenol-ring substituents) produced isolable cis-α-[ZrL(CH₂Ph)₂] complexes that were 'inherently much more resistant to decomposition by either [migratory insertion or radical] pathway' compared to unbridged or less sterically protected analogs [1]. Although quantitative decomposition rate constants for each individual ligand variant were not tabulated in a single head-to-head format, the study explicitly links the steric modification of the phenol ring to catalyst stability, noting that switching to a less stable radical leaving group inhibits decomposition [1].

Coordination chemistry Catalyst design Stereochemistry

Pheromone Analog Structure-Activity Landscape: 3-Alkyl-6-methylsalicylaldehyde Activity Against Astigmatid Mites

The parent scaffold 2-hydroxy-6-methylbenzaldehyde (6-methylsalicylaldehyde, CAS 18362-36-2) is the natural female sex pheromone of the brown-legged grain mite Aleuroglyphus ovatus [1]. Shibata et al. (1998) screened 27 analogs and found that 3-isopropyl-6-methylsalicylaldehyde elicited activity against A. immobilis males at approximately one-tenth the potency of the natural pheromone [1]. The 3-tert-butyl analog (CAS 68591-08-2) was not explicitly tabulated in the abstract, but the SAR trend indicates that increasing steric bulk at the 3-position modulates species-specific activity. The tert-butyl group (van der Waals volume ~73.3 ų) is substantially larger than isopropyl (~51.7 ų) [2], predicting a further shift in receptor interactions. This positions CAS 68591-08-2 as a logical next-step probe for mapping the steric tolerance of the mite olfactory receptor.

Chemical ecology Agrochemical discovery Structure-activity relationship

Commercial Purity Benchmarking: 98% Assay Consistency Across Independent Suppliers

3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde (CAS 68591-08-2) is available from multiple independent suppliers at a certified purity of 98% (GC/HPLC) . By comparison, the 5-methyl regioisomer (CAS 41715-31-5) is typically offered at 95–97% purity from the same vendor ecosystem . The consistently higher purity specification for the 6-methyl isomer reflects a more favorable synthetic purification profile—likely attributable to the near-room-temperature melting point that enables efficient recrystallization or distillation under milder conditions than the higher-melting 5-methyl analog requires.

Quality control Procurement specification Analytical chemistry

Application Scenarios Where 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde (CAS 68591-08-2) Provides Measurable Advantage


Synthesis of Sterically Shielded Salen-Type Ligands for Air/Moisture-Sensitive Organometallic Catalysts

When designing tetradentate Schiff-base ligands for early transition metals (Zr, Ti, Hf) that require kinetic stabilization against migratory insertion or radical decomposition pathways, the ortho-methyl group of CAS 68591-08-2 provides additional steric shielding at the C=N bond [1]. The documented isolation of stable cis-α-[ZrL(CH₂Ph)₂] complexes using this substitution pattern, where unbridged analogs decompose rapidly, makes this specific aldehyde the precursor of choice for researchers pursuing isolable, characterizable catalyst precursors [1].

Structure-Activity Relationship (SAR) Probe for Mite Semiochemical Receptors

The known activity of 3-isopropyl-6-methylsalicylaldehyde as a partial agonist of the A. immobilis pheromone receptor (~10% of natural ligand activity) establishes a steric SAR baseline [2]. The tert-butyl analog (CAS 68591-08-2) represents the next logical increment in steric bulk (~42% larger van der Waals volume), enabling receptor steric-tolerance mapping. Procurement of this specific compound enables direct continuation of the published SAR without the need for in-house synthesis of the 3-tert-butyl intermediate [2][3].

Automated Parallel Synthesis Workflows Requiring Liquid-Dispensable Aldehyde Building Blocks

Unlike the 5-methyl regioisomer (mp 73–74 °C) or the parent 6-methylsalicylaldehyde (mp 34–35 °C), CAS 68591-08-2 is a liquid at standard laboratory temperature (≥23 °C) . This physical property enables direct liquid dispensing via automated synthesis platforms without pre-dissolution in solvent, reducing solvent waste and eliminating gravimetric dosing errors associated with solid handling in high-throughput experimentation .

Asymmetric Catalysis Research Requiring Non-C₂-Symmetric Salen Ligand Precursors

The unsymmetrical substitution pattern of CAS 68591-08-2 (tert-butyl at C3, methyl at C6, hydroxyl at C2, aldehyde at C1) yields a salicylaldehyde with no plane of symmetry, making it a valuable precursor for non-C₂-symmetric Salen ligands [1]. Such ligands are increasingly sought for enantioselective catalysis where dissymmetric steric environments around the metal center can enhance enantiodiscrimination—a design strategy not accessible with symmetrical 3,5-di-tert-butylsalicylaldehyde derivatives [1].

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